molecular formula C6H4BrN3O B12366323 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

Cat. No.: B12366323
M. Wt: 214.02 g/mol
InChI Key: ZPJRNOATBPJHDV-UHFFFAOYSA-N
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Description

6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is an organic compound with the molecular formula C6H4BrN3O It is a heterocyclic compound containing both nitrogen and bromine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the reaction of propargyl bromide with 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one in refluxing dimethylformamide . This reaction yields the desired compound with nitrogen-bound propadienyl and propynyl substituents.

Industrial Production Methods

. These suppliers provide the compound to early discovery researchers as part of a collection of unique chemicals.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include propargyl bromide and dimethylformamide . The reactions are typically carried out under reflux conditions to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide yields nitrogen-bound propadienyl and propynyl substituents .

Scientific Research Applications

6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and binding properties. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

6-bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2,5H,(H,10,11)

InChI Key

ZPJRNOATBPJHDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2C1=NC(=O)N2)Br

Origin of Product

United States

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